

Spectroscopic Profile of 2-(1,3-Dioxolan-2-yl)thiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-(1,3-Dioxolan-2-yl)thiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the heterocyclic compound **2-(1,3-Dioxolan-2-yl)thiazole**. Due to a lack of publicly available experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. The information herein is intended to support researchers in the identification and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(1,3-Dioxolan-2-yl)thiazole**. These predictions are derived from the known spectral characteristics of the thiazole and 1,3-dioxolane ring systems.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.80	d	1H	H-5 (Thiazole)
~7.30	d	1H	H-4 (Thiazole)
~6.10	s	1H	H-2' (Dioxolane)
~4.15	m	4H	H-4', H-5' (Dioxolane)

Rationale: The chemical shifts for the thiazole protons are based on typical values for 2-substituted thiazoles. The singlet for the acetal proton (H-2') of the dioxolane ring is expected to be downfield due to the two adjacent oxygen atoms. The methylene protons of the dioxolane ring are expected to appear as a multiplet.

Predicted ^{13}C NMR Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~170	C-2 (Thiazole)
~144	C-4 (Thiazole)
~122	C-5 (Thiazole)
~102	C-2' (Dioxolane)
~65	C-4', C-5' (Dioxolane)

Rationale: The chemical shifts are estimated based on data for substituted thiazoles and dioxolanes.^[1] The C-2 carbon of the thiazole ring, attached to the dioxolane moiety, is expected to be the most downfield. The acetal carbon (C-2') of the dioxolane will also have a characteristic downfield shift.

Predicted IR Data (KBr, cm^{-1})

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Weak	C-H stretching (Thiazole ring)
~2900-3000	Medium	C-H stretching (Dioxolane ring)
~1600-1650	Medium	C=N stretching (Thiazole ring)
~1500-1550	Medium	C=C stretching (Thiazole ring)
~1100-1200	Strong	C-O-C stretching (Dioxolane ring)

Rationale: The predicted IR absorbances are characteristic of the functional groups present in the molecule. The strong C-O-C stretching bands are indicative of the dioxolane ring.

Predicted Mass Spectrometry Data (EI-MS)

m/z	Relative Intensity	Assignment
157	High	[M] ⁺ (Molecular Ion)
114	Medium	[M - C ₂ H ₅ O] ⁺
85	High	[Thiazole-CHO] ⁺
73	High	[C ₃ H ₅ O ₂] ⁺ (Dioxolane fragment)

Rationale: The molecular ion peak is expected at m/z 157, corresponding to the molecular weight of the compound. Common fragmentation pathways would involve the loss of fragments from the dioxolane ring and cleavage of the bond between the two rings.

Experimental Protocols

While specific experimental protocols for **2-(1,3-Dioxolan-2-yl)thiazole** are not available, the following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a one-pulse ^1H spectrum with a 90° pulse angle.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a relaxation delay of 1-2 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

- **Sample Preparation:** Mix approximately 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- **Pellet Formation:** Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

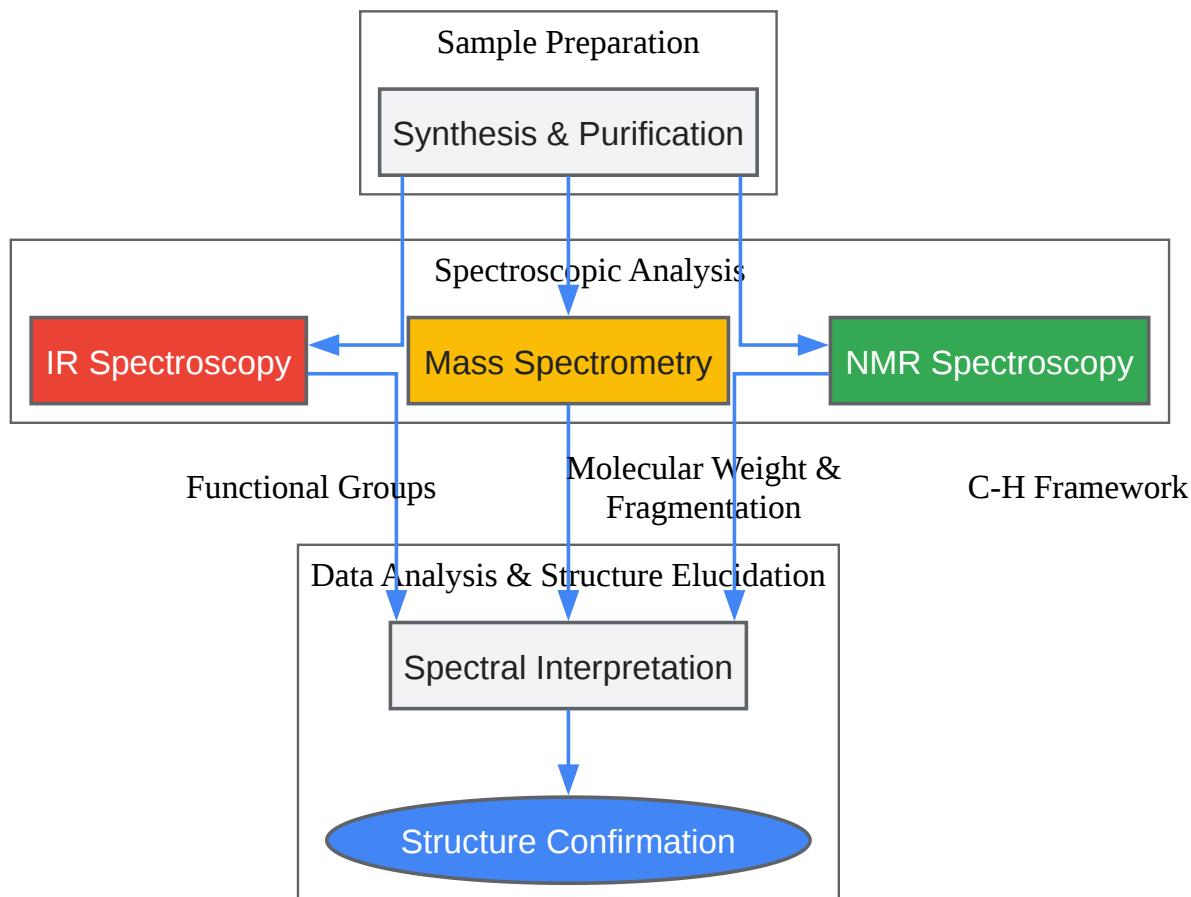
Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

- **Sample Introduction:** Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or a gas chromatograph for volatile liquids.
- **Ionization:** Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like **2-(1,3-Dioxolan-2-yl)thiazole**.



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References

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